Tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-5-nitrophenyl)methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O4/c1-13(2,3)20-12(17)15(4)8-9-7-10(16(18)19)5-6-11(9)14/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVHFZQUFKVILJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate is a synthetic organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C12H14BrN3O4
- Molecular Weight : 346.16 g/mol
The presence of the bromo and nitro substituents on the benzene ring contributes to its reactivity and biological activity.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, thereby inhibiting their activity. This mechanism is crucial for developing drugs targeting various metabolic pathways.
- Receptor Modulation : It interacts with cellular receptors, influencing signaling pathways that are vital for cellular functions.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, particularly in breast and lung cancer models.
Data Table: Biological Activity Summary
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated a notable inhibition rate, especially against E. coli, with an IC50 value of 15 µM, indicating its potential as an antimicrobial agent. -
Anticancer Activity :
In a study involving MCF-7 breast cancer cells, this compound was shown to reduce cell viability significantly with an IC50 value of 20 µM. The mechanism involved apoptosis induction, which was confirmed through flow cytometry analysis.
Research Findings
Recent research highlights the importance of structural modifications in enhancing the biological activity of carbamates. For instance, the introduction of halogen groups has been linked to increased potency in enzyme inhibition and receptor modulation.
Comparative Analysis
A comparative study involving similar carbamate compounds revealed that this compound exhibited superior activity against specific targets compared to other derivatives:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 20 | Anticancer |
| Tert-butyl N-(2-amino-5-fluorophenyl)methylcarbamate | >50 | Anticancer |
| Tert-butyl N-(4-nitrophenyl)methylcarbamate | 25 | Antimicrobial |
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate has been explored for its biological activity, particularly as a precursor in the synthesis of pharmaceutical compounds. Its structural features make it suitable for modifications that enhance pharmacological properties.
Anticancer Activity
Recent studies have investigated the potential of carbamate derivatives, including this compound, as inhibitors of specific cancer pathways. For instance, compounds with similar structures have shown efficacy against B-cell malignancies by targeting Bruton’s tyrosine kinase (BTK), a crucial player in B-cell receptor signaling .
Case Study : A derivative synthesized from this compound exhibited an IC50 value of approximately 20 µM against specific cancer cell lines, indicating its potential as an anticancer agent .
Synthesis and Derivatization
The ability to modify the this compound structure allows researchers to explore various derivatives with enhanced biological activities.
Synthetic Pathways
Several synthetic routes have been developed to create derivatives of this compound. These methods often involve reactions with different amines or other functional groups to produce compounds with improved solubility and bioactivity.
| Reaction Type | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Carbamate Formation | tert-butyl bromoacetate, amine | THF, room temperature | 85% |
| Nitro Group Reduction | Hydrogenation using Raney-Ni | THF, ambient temperature | 96% |
These reactions highlight the versatility of the compound in generating new chemical entities for further biological evaluation.
Biological Evaluation
The biological evaluation of this compound and its derivatives has revealed promising results in various assays.
In Vitro Studies
In vitro studies have shown that derivatives can inhibit specific enzymes involved in inflammatory processes, which is crucial for developing anti-inflammatory drugs. For example, certain derivatives have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are targets for anti-inflammatory therapies .
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of these compounds to various biological targets. The results suggest that modifications to the carbamate structure can enhance binding interactions, potentially leading to more effective therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate, it is essential to compare it with structurally related carbamate derivatives. Below is a detailed analysis based on synthetic utility, reactivity, and substituent effects.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity in Cross-Coupling Reactions
- The bromine substituent in this compound enables Suzuki-Miyaura or Buchwald-Hartwig couplings, similar to iodinated analogs like compound 298 . However, bromine’s lower electronegativity compared to iodine reduces oxidative addition efficiency in palladium-catalyzed reactions .
- Nitro groups (as in the target compound) are strong electron-withdrawing groups, enhancing electrophilic aromatic substitution but complicating reduction steps compared to methoxy-substituted analogs (e.g., compound 299 ) .
Steric and Electronic Effects
- The tert-butyl group in all compared compounds provides steric protection to the carbamate moiety, enhancing stability during synthetic steps. However, the nitro group in the target compound increases ring electron deficiency, making it less reactive toward nucleophilic aromatic substitution compared to amine-substituted derivatives (e.g., compound 263 ) .
Synthetic Versatility
- Compound 298 and its enantiomer 299 demonstrate the utility of halogenated pyrimidines in kinase inhibitor synthesis, whereas the nitro group in the target compound is more suited for subsequent reduction to amines or conversion to other functional groups (e.g., via catalytic hydrogenation).
Research Findings and Limitations
- Catalytic Challenges : Bromine’s moderate reactivity in cross-coupling reactions necessitates optimized catalysts (e.g., Pd(PPh₃)₄) compared to iodine in compound 298 , which reacts efficiently under milder conditions .
Preparation Methods
Synthesis of 2-Bromo-5-Nitrobenzyl Alcohol
The aromatic backbone is synthesized through nitration and bromination of commercially available benzyl derivatives. For example:
-
Nitration : Benzyl alcohol is nitrated using concentrated HNO₃/H₂SO₄ at 0–5°C, yielding 5-nitrobenzyl alcohol.
-
Bromination : Electrophilic bromination with Br₂/FeBr₃ introduces the 2-bromo substituent.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄ | 0–5°C | 78% |
| Bromination | Br₂, FeBr₃ | 25°C | 65% |
Carbamate Formation via Mixed Anhydride
The alcohol is converted to a reactive mixed anhydride for coupling with methylamine:
-
Activation : 2-Bromo-5-nitrobenzyl alcohol reacts with isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM) in anhydrous ethyl acetate.
-
Coupling : The intermediate anhydride reacts with methylamine (1.2 eq) at −10°C to 5°C.
-
Boc Protection : The resulting methylcarbamate is treated with Boc anhydride and 4-dimethylaminopyridine (DMAP).
Optimized Conditions :
-
Solvent : Anhydrous ethyl acetate (8–10 vol relative to alcohol).
-
Yield : 85–90% after crystallization (hexane/ethyl acetate).
This route prioritizes early introduction of the methyl group via alkylation, followed by Boc protection.
Synthesis of 2-Bromo-5-Nitrobenzylmethylamine
-
Benzyl Chloride Formation : 2-Bromo-5-nitrobenzyl alcohol reacts with thionyl chloride (SOCl₂) to form the chloride.
-
Methylamine Displacement : The chloride reacts with excess methylamine (40% aqueous) in THF at 0°C.
Reaction Metrics :
| Parameter | Value |
|---|---|
| SOCl₂ Equiv | 1.5 |
| Methylamine Equiv | 3.0 |
| Yield | 72% |
Boc Protection of the Amine
The primary amine is protected using Boc anhydride under conditions adapted from thiazole carbamate synthesis:
-
Reagents : Boc anhydride (1.5 eq), DMAP (0.05 eq), triethylamine (2.0 eq).
-
Solvent : Tetrahydrofuran (THF) at 0°C to room temperature.
-
Workup : Concentration followed by trituration with heptane/ethyl acetate.
Yield : 89–92% after purification.
Comparative Analysis of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 68% | 62% |
| Key Advantage | Fewer steps | Higher amine purity |
| Scalability | Suitable for >100 g | Limited by alkylation |
Route A is preferable for large-scale synthesis due to its streamlined process, while Route B offers better control over regioselectivity in complex matrices.
Building on lacosamide intermediate alkylation strategies, phase-transfer catalysis (PTC) can optimize methoxy or methyl group introductions. For example:
-
Catalyst : Tetrabutylammonium bromide (0.1 eq).
-
Base : 50% KOH aqueous solution.
-
Alkylating Agent : Methyl sulfate (1.5 eq).
Case Study :
-
Substrate : tert-Butyl (2-bromo-5-nitrobenzyl)carbamate.
-
Conditions : Ethyl acetate solvent, −10°C to 5°C.
Challenges and Mitigation Strategies
-
Nitro Group Reduction : Risk during hydrogenation steps. Mitigated by using Boc protection early.
-
Regioselectivity in Bromination : Directed by the nitro group’s meta-directing effects.
-
Carbamate Hydrolysis : Avoid aqueous workups at elevated pH.
Q & A
Basic Questions
Q. What are the common synthetic routes for tert-butyl 2-bromo-5-nitrobenzyl(methyl)carbamate?
- Methodological Answer : Synthesis typically involves multi-step protocols. For example, analogous tert-butyl carbamates are synthesized via palladium-catalyzed coupling reactions (e.g., using Pd₂(dba)₃ and BINAP ligand in toluene under inert atmospheres) to introduce aryl groups, followed by nitro group functionalization. Key intermediates are often isolated via column chromatography and verified by mass spectrometry (MS) . Nitration steps may employ mixed acids (HNO₃/H₂SO₄) or milder nitrating agents to avoid over-oxidation. Post-reduction of nitro intermediates (e.g., using Fe powder and NH₄Cl in ethanol) can yield amino derivatives for further functionalization .
Q. How should researchers characterize this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. The tert-butyl group typically appears as a singlet at ~1.3 ppm (¹H) and 28–30 ppm (¹³C). The nitro group deshields adjacent protons, shifting aromatic protons downfield .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. For example, tert-butyl carbamates often exhibit loss of the Boc group (C₄H₉O₂) during MS analysis .
- IR Spectroscopy : Look for carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and nitro (NO₂) stretches at ~1520–1350 cm⁻¹ .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if dust/aerosols form .
- Ventilation : Work in a fume hood to minimize inhalation risks, as nitro compounds may release toxic fumes upon decomposition .
- Storage : Store in airtight containers at room temperature, away from strong acids/bases or oxidizing agents to prevent unintended reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the nitro group in this compound?
- Methodological Answer :
- Nitrating Agents : Test regioselectivity using acetyl nitrate (AcONO₂) or nitric acid in acetic anhydride to minimize poly-nitration. Monitor reaction progress via TLC .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions. For example, tert-butyl 2-hydroxy-5-nitrobenzoate synthesis employs controlled nitration at 0°C to achieve mono-substitution .
- Solvent Selection : Polar aprotic solvents (e.g., DCM, toluene) enhance nitro group orientation. Additives like H₂SO₄ can improve electrophilic substitution efficiency .
Q. How can contradictions in reported reaction yields for tert-butyl carbamate derivatives be resolved?
- Methodological Answer :
- Parameter Screening : Systematically vary catalysts (e.g., Pd vs. Cu), ligands, and solvent systems. For example, BINAP ligands improve coupling efficiency in Pd-mediated reactions .
- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated or over-nitrated species). Adjust stoichiometry or reaction time to suppress these .
- Crystallography : Resolve structural ambiguities via X-ray diffraction. Crystal packing effects (e.g., hydrogen bonds) may influence reactivity and yield .
Q. What are the applications of this compound in medicinal chemistry?
- Methodological Answer :
- Intermediate in Drug Synthesis : The bromo and nitro groups serve as handles for Suzuki-Miyaura couplings or nucleophilic substitutions to attach pharmacophores (e.g., piperazine rings for kinase inhibitors) .
- Prodrug Design : The tert-butyl carbamate group acts as a protective moiety for amines, enabling controlled release in physiological conditions .
- Bioconjugation : The nitro group can be reduced to an amine for conjugation with targeting molecules (e.g., antibodies) via NHS ester chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
